1,2-Dimethyl-3-(sulfinylamino)benzene
Overview
Description
1,2-Dimethyl-3-(sulfinylamino)benzene is an organic compound with the molecular formula C8H9NOS. It is characterized by a benzene ring substituted with a sulfinylamino group and two methyl groups at the 1 and 2 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(sulfinylamino)benzene can be synthesized through several methods, including the following:
Nitration and Reduction: Starting with 1,2-dimethylbenzene, the compound undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Sulfoxidation: The amino group can then be sulfoxidized to introduce the sulfinylamino group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and choice of reagents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1,2-Dimethyl-3-(sulfinylamino)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinylamino group can be further oxidized to a sulfone group.
Reduction: The sulfinylamino group can be reduced to an amino group.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution Reactions: Typical electrophiles include halogens (e.g., bromine) and nitro groups.
Major Products Formed:
Oxidation: 1,2-Dimethyl-3-(sulfonylamino)benzene
Reduction: 1,2-Dimethyl-3-aminobenzene
Substitution Reactions: Various halogenated or nitro-substituted derivatives of the benzene ring.
Scientific Research Applications
1,2-Dimethyl-3-(sulfinylamino)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of sulfinylamino groups in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-3-(sulfinylamino)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
1,2-Dimethyl-3-(sulfinylamino)benzene is similar to other compounds with sulfinylamino groups, such as 1,3-Dimethyl-2-(sulfinylamino)benzene and 1,4-Dimethyl-2-(sulfinylamino)benzene. its unique substitution pattern at the 1 and 2 positions of the benzene ring distinguishes it from these compounds. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,2-dimethyl-3-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-4-3-5-8(7(6)2)9-11-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTOIHVDDAIBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=S=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60821738 | |
Record name | 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60821738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-06-9 | |
Record name | 1,2-Dimethyl-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60821738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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